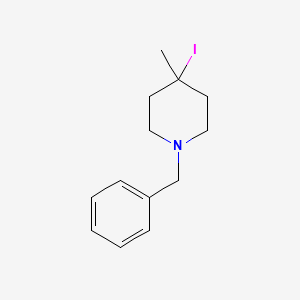![molecular formula C13H15I2NO2 B13970136 Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate CAS No. 761432-06-8](/img/structure/B13970136.png)
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of two iodine atoms on the benzene ring, an ethyl ester group, and an amino group attached to a but-2-en-1-yl chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-diiodobenzoic acid.
Esterification: The 3,5-diiodobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3,5-diiodobenzoate.
Amination: The ethyl 3,5-diiodobenzoate is then reacted with but-2-en-1-amine under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the iodine atoms and but-2-en-1-yl group, resulting in different chemical and biological properties.
Ethyl 3,5-diiodobenzoate:
But-2-en-1-amine derivatives: May have similar amine functionality but differ in the presence of the benzoate ester and iodine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
761432-06-8 |
|---|---|
Molecular Formula |
C13H15I2NO2 |
Molecular Weight |
471.07 g/mol |
IUPAC Name |
ethyl 4-(but-2-enylamino)-3,5-diiodobenzoate |
InChI |
InChI=1S/C13H15I2NO2/c1-3-5-6-16-12-10(14)7-9(8-11(12)15)13(17)18-4-2/h3,5,7-8,16H,4,6H2,1-2H3 |
InChI Key |
MSSPRGSFSYUNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)NCC=CC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


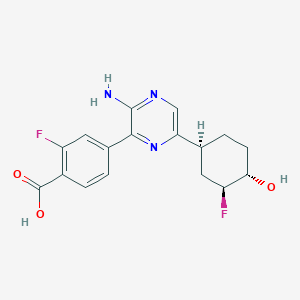
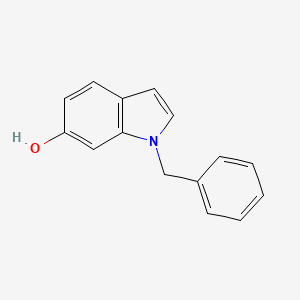

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
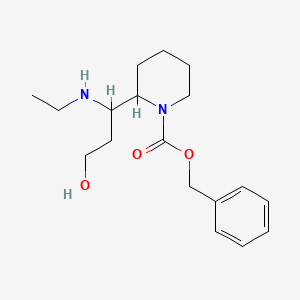

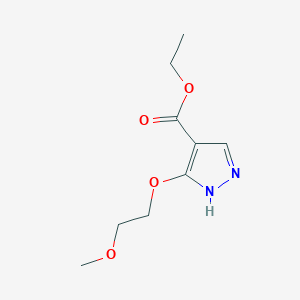
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
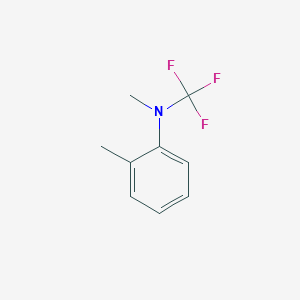
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
